molecular formula C5H10Cl2N2O B6600345 (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride CAS No. 1909312-83-9

(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride

Cat. No. B6600345
CAS RN: 1909312-83-9
M. Wt: 185.05 g/mol
InChI Key: MKPFSLKVIBJNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride (2MOMCl) is a colorless, crystalline organic compound. It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound. 2MOMCl is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride is widely used in scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a building block for the synthesis of other organic compounds, such as 2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is used in the synthesis of pharmaceuticals.

Mechanism of Action

(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride acts as a catalyst in organic reactions, promoting the formation of covalent bonds between two molecules. It does this by forming a coordination complex with a metal ion, such as palladium or platinum. This coordination complex then acts as a Lewis acid, donating electrons to the reactants and promoting the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of effects, including increased alertness and improved memory. This compound has also been shown to have antioxidant and anti-inflammatory effects, and to modulate the activity of a number of other enzymes and receptors.

Advantages and Limitations for Lab Experiments

The use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is relatively easy to synthesize and purify. It is also a very stable compound, and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a toxic substance, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride. It could be used as a drug delivery system, as it is able to cross the blood-brain barrier and target specific areas of the brain. It could also be used to study the effects of acetylcholine on the brain, as well as its effects on other enzymes and receptors. Additionally, it could be used to study the effects of other compounds on the brain, as it is able to modulate the activity of a number of enzymes and receptors. Finally, it could be used to synthesize a variety of organic compounds, as it is a versatile building block for organic synthesis.

Synthesis Methods

(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride can be synthesized by the reaction of 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethane with ammonia. This reaction produces 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is then recrystallized from aqueous ethanol to obtain pure this compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a catalyst such as palladium or platinum.

properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFSLKVIBJNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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